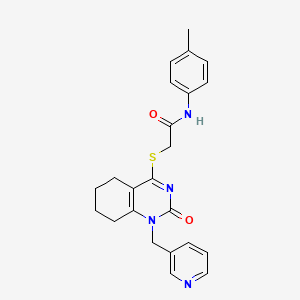

2-((2-oxo-1-(pyridin-3-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide

Description

2-((2-Oxo-1-(pyridin-3-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide is a heterocyclic acetamide derivative with a complex structure featuring:

- A pyridin-3-ylmethyl substituent at position 1 of the quinazolinone, enhancing solubility and enabling π-π stacking interactions.

- A thioether linkage connecting the quinazolinone to an acetamide moiety, a common motif in enzyme inhibitors.

- A p-tolyl group on the acetamide nitrogen, contributing to lipophilicity and target selectivity.

This compound is structurally analogous to MMP-9 inhibitors and NQO1 inducers described in recent literature (see ) . Its design likely aims to optimize interactions with protease domains or redox-regulatory proteins, though specific biological data for this exact molecule remain unpublished in the provided evidence.

Properties

IUPAC Name |

N-(4-methylphenyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2S/c1-16-8-10-18(11-9-16)25-21(28)15-30-22-19-6-2-3-7-20(19)27(23(29)26-22)14-17-5-4-12-24-13-17/h4-5,8-13H,2-3,6-7,14-15H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXPDHSESVMSAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2-oxo-1-(pyridin-3-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its complex structure includes functional groups such as thioether and acetamide, which may interact with various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 420.5 g/mol. The presence of the pyridine and quinazoline rings suggests diverse biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C23H24N4O2S |

| Molecular Weight | 420.5 g/mol |

| CAS Number | 899986-83-5 |

Biological Activity Overview

Preliminary studies indicate that compounds related to this structure may exhibit significant biological activities, including:

- Anticancer Activity : Similar compounds have shown efficacy against various human cancer cell lines.

- Antimicrobial Properties : The structural components suggest potential effectiveness against bacterial strains.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways.

Anticancer Activity

A study evaluating a series of quinazoline derivatives demonstrated that compounds similar to this compound exhibited promising anticancer activity. For example, derivatives were tested against breast (MCF-7), lung (A549), and prostate (DU-145) cancer cell lines using the MTT assay. Results indicated that certain derivatives had IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced potency .

Antimicrobial Activity

Research on similar thioether-containing compounds has shown notable antimicrobial effects. A specific study highlighted that derivatives with a pyridine moiety exhibited strong activity against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

In vitro studies have indicated that certain derivatives can inhibit pro-inflammatory cytokines in macrophage models. This suggests potential use in treating inflammatory diseases .

The exact mechanism of action for this compound is not fully elucidated but may involve:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.

- Receptor Modulation : Binding to specific receptors could mediate anti-inflammatory effects.

- DNA Interaction : Some derivatives have demonstrated the ability to intercalate with DNA, disrupting replication in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally or functionally related acetamide derivatives:

Table 1: Structural and Functional Comparison

Key Observations:

Structural Variations: The target compound replaces the sulfamoylphenyl group in Compound 8 with pyridin-3-ylmethyl, likely improving blood-brain barrier penetration. Compared to CPA , the hexahydroquinazolinone core may enhance conformational flexibility over the rigid oxadiazole-thienopyridine system.

Biological Activity: The MMP-9 inhibitor N-(4-fluorophenyl)-4-(4-oxo-hexahydroquinazolin-2-ylthio)butanamide demonstrates nanomolar affinity (KD = 320 nM), suggesting the target compound’s thioacetamide moiety is critical for protease inhibition. Compound 8 lacks pyridine but includes sulfamoylphenyl, which may enhance solubility and NQO1 induction.

Synthesis: The target compound’s thioether linkage aligns with synthetic routes for Compound 18 , where alkylation of thiol-containing intermediates (e.g., 6-aminothiouracil) is employed.

Computational Insights :

- CPA underwent DFT analysis, highlighting the importance of electron-withdrawing groups (e.g., Cl) in stabilizing charge distribution. Similar studies on the target compound could predict its reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.